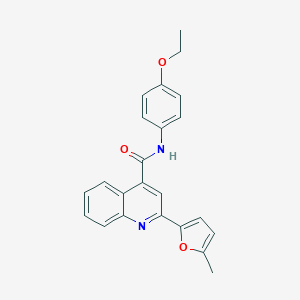![molecular formula C24H19FN2O B330221 N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B330221.png)
N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinolinecarboxamides. This compound is characterized by the presence of a fluorobenzyl group, a methyl group, and a phenyl group attached to a quinolinecarboxamide core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine, such as 4-fluorobenzylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinolinecarboxamide derivatives.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-N’-(3,4,5-trimethoxybenzoyl)-L-cysteinate: A compound with similar structural features but different biological activities.
4-(4-fluorobenzyl)piperidine: Another fluorobenzyl-containing compound with distinct pharmacological properties.
Uniqueness
N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide is unique due to its specific combination of functional groups and the quinolinecarboxamide core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H19FN2O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H19FN2O/c1-16-22(24(28)26-15-17-11-13-19(25)14-12-17)20-9-5-6-10-21(20)27-23(16)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,28) |
InChI Key |
ZLAIFOAINHAATK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-{2,5-DIMETHYL-4-[(E)-3-PHENYL-2-PROPENOYL]PIPERAZINO}-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B330138.png)
![Methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B330140.png)
![2-(5-METHYL-2-FURYL)-N~4~-[8-({[2-(5-METHYL-2-FURYL)-4-QUINOLYL]CARBONYL}AMINO)OCTYL]-4-QUINOLINECARBOXAMIDE](/img/structure/B330142.png)

![2-{[3-(2,6-Dichlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B330147.png)
![N,N'-ethane-1,2-diylbis[2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide]](/img/structure/B330148.png)
![N-[4-(4-sec-butylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B330149.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B330150.png)
![2-(3-bromophenyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B330151.png)
![2-[({4-Nitrophenyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B330154.png)
![Isopropyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330156.png)
![(2E)-N-(4-methoxybenzyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B330158.png)
![Isopropyl 5-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B330161.png)
![METHYL 2-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B330162.png)
